Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1260852-42-3; molecular formula: C₁₀H₁₇F₂NO₃; molecular weight: 237.24 g/mol) is a fluorinated pyrrolidine derivative featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. The pyrrolidine core, a five-membered saturated nitrogen heterocycle, is substituted with two fluorine atoms at the 3,3-positions and a hydroxymethyl group at the 4-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in medicinal chemistry, particularly for protease inhibitors and kinase-targeted drug candidates .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRLSZFXVVDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula C10H17F2NO3 and a molecular weight of approximately 237.24 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.24 g/mol
- CAS Number : 1260852-42-3
- Purity : Approximately 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its lipophilicity and may improve its binding affinity to specific receptors or enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of fluorine can significantly increase the potency of inhibitors targeting various biological processes .
Case Studies and Research Findings
- Antiviral Activity : A study explored the antiviral potential of similar compounds against viral infections, suggesting that modifications in the pyrrolidine structure can lead to improved efficacy against specific viral targets .
- Cytotoxicity Studies : Research has demonstrated that related pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of fluorinated pyrrolidines, showing promising results in terms of bioavailability and therapeutic effects .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antiviral and antimicrobial properties. Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied for its potential in developing new antiviral agents. In vitro studies have shown that modifications to the pyrrolidine structure can enhance activity against various viral strains, including influenza and coronaviruses.
Case Study: Synthesis of Antiviral Agents
A study synthesized several pyrrolidine derivatives, including this compound, which were tested for antiviral efficacy. The results demonstrated that these compounds could inhibit viral replication by targeting specific viral enzymes.
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Data Table: Chemical Transformations
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Nucleophilic substitution | THF, 60 °C | 85 |
| Esterification | Reflux with acid catalyst | 90 |
| Reduction | LiAlH4 in ether | 95 |
Material Science
Polymerization Studies
The compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with enhanced properties.
Case Study: Development of Biodegradable Polymers
Research focused on incorporating this compound into biodegradable polymer matrices. The study found that the addition of this compound improved the mechanical properties and degradation rates of the resulting polymers.
Agricultural Chemistry
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals. Research indicates that similar pyrrolidine derivatives exhibit insecticidal and herbicidal properties.
Case Study: Insecticidal Activity Assessment
A series of experiments evaluated the insecticidal efficacy of this compound against common agricultural pests. Results showed promising activity, suggesting its potential application as a natural pesticide.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to yield aldehydes or carboxylic acids. Common reagents include:
-
Potassium permanganate (KMnO4) : Oxidizes the hydroxymethyl group to a carboxylic acid under acidic conditions.
-
Dess-Martin periodinane : Converts hydroxyl groups to ketones in dichloromethane at room temperature .
Experimental Example:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO4 (aq. H2SO4) | 0°C → 60°C, 4 hr | 3,3-difluoro-4-carboxy-pyrrolidine | 85% | |
| Dess-Martin | CH2Cl2, 20°C, inert atm | 3,3-difluoro-4-oxo-pyrrolidine | 92% |
Reduction Reactions
The ester and fluorinated groups can be selectively reduced:
-
Lithium aluminum hydride (LiAlH4) : Reduces the ester to a primary alcohol while retaining fluorine substituents.
-
Sodium borohydride (NaBH4) : Mild reduction of aldehydes to alcohols without affecting the tert-butyl group.
Key Reaction Pathway:
textTert-butyl ester → LiAlH4 → Tert-butyl alcohol + 3,3-difluoro-4-(hydroxymethyl)pyrrolidine
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
-
Tosyl chloride (TsCl) : Converts -OH to a tosylate (-OTs), enabling subsequent SN2 reactions.
-
Mitsunobu conditions : Replaces hydroxyl with azide or amine groups using DIAD/TPP .
Example:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydroxyl derivative | TsCl, pyridine | 0°C → RT, 12 hr | 3,3-difluoro-4-tosyl-pyrrolidine | 78% |
Elimination Reactions
Under acidic conditions, the hydroxymethyl group facilitates β-elimination to form alkenes:
-
Concentrated H2SO4 : Promotes dehydration to yield 3,3-difluoro-4-methylenepyrrolidine.
Functional Group Compatibility
The tert-butyl ester remains stable under most reaction conditions but can be cleaved using:
Mechanistic Insights
-
Fluorine Effects : The electron-withdrawing nature of fluorine stabilizes transition states in oxidation and substitution reactions, enhancing reaction rates.
-
Steric Hindrance : The tert-butyl group slows reactions at the pyrrolidine nitrogen but protects the ester from premature hydrolysis .
Comparative Reactivity Table
| Reaction Type | Reagent | Rate (Relative) | Selectivity |
|---|---|---|---|
| Oxidation (KMnO4) | KMnO4/H+ | High | Carboxylic acid |
| Reduction (LiAlH4) | LiAlH4/THF | Moderate | Alcohol retention |
| Substitution (TsCl) | TsCl/pyridine | High | Tosylate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Fluorination Effects: The 3,3-difluoro substitution in the target compound enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogues like the bis-hydroxymethyl derivative .
Hydroxymethyl Functionality : The 4-hydroxymethyl group enables further derivatization (e.g., esterification, oxidation) for drug candidate optimization, as seen in bromomethyl and benzyl analogues .
Stereochemical Variations : Enantiomeric separation (e.g., benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate) highlights the importance of chirality in pharmacological activity .
Piperidine and Azepane Analogues
Table 2: Comparison with Larger Heterocycles
Key Observations :
Ring Size Impact : Piperidine (6-membered) and azepane (7-membered) analogues exhibit distinct conformational flexibility compared to pyrrolidine derivatives, influencing target binding and solubility .
Fluorine Positioning : Fluorine at the 4-position in azepane derivatives may mimic steric or electronic effects of pyrrolidine-based compounds but with altered spatial arrangements .
Pharmacological Relevance
Preparation Methods
Oxidation of Hydroxypyrrolidine Precursors
A common intermediate in the synthesis is tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate or related hydroxylated pyrrolidine derivatives. These intermediates can be oxidized to corresponding ketones using Dess-Martin periodinane under inert atmosphere conditions in dichloromethane at room temperature. This oxidation step is critical for further functionalization.
| Step | Conditions | Notes |
|---|---|---|
| Oxidation | Dess-Martin periodinane, CH2Cl2, 20°C | Inert atmosphere (N2), stirring until completion |
| Workup | Saturated NaHCO3, 10% Na2SO3 aqueous | Extraction with CH2Cl2, drying over MgSO4 |
| Product isolation | Concentration under reduced pressure | Yellow solid ketone intermediate |
This step converts the hydroxyl group at the 4-position into a ketone, facilitating subsequent carbon-carbon bond formation.
Wittig or Horner-Wadsworth-Emmons Reaction for Carbon Chain Extension
The ketone intermediate undergoes reaction with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF) at 0 °C. This reaction introduces an α,β-unsaturated ester side chain, which can be further manipulated.
| Reagent | Amounts | Conditions |
|---|---|---|
| Sodium hydride (NaH) | 1.12 mmol, 60% dispersion | Washed with heptane, 0 °C |
| Triethyl phosphonoacetate | 1.17 mmol | Dry THF solvent, 0 °C, 30 min stirring |
| Ketone intermediate | 0.93 mmol | Added after molecular sieves, stirred 0 °C 30 min, then room temp 1 h |
Workup involves aqueous extraction and drying to yield a mixture of E and Z isomers of the ester product as a yellow oil.
Nucleophilic Substitution and Functional Group Transformations
The hydroxymethyl group at the 4-position can be introduced or modified through nucleophilic substitution reactions, often involving protected intermediates. For example, treatment of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate with sodium hydride and electrophilic reagents such as chloropyrazine derivatives in DMF leads to substituted products, which after purification yield functionalized pyrrolidine derivatives.
| Step | Conditions | Yield and Notes |
|---|---|---|
| Deprotonation | Sodium hydride (88 mg) in DMF at 0 °C | Stir 15 min |
| Electrophilic substitution | 2,3-dichloropyrazine (250 mg), room temp overnight | Purification by silica gel chromatography; 440 mg product obtained |
This method allows for diversification of the pyrrolidine scaffold.
Boc Protection and Final Purification
The nitrogen atom in the pyrrolidine ring is protected with a tert-butyl carbamate (Boc) group, which stabilizes the molecule and facilitates purification. The final product, tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is isolated as a pure compound by column chromatography or crystallization.
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Oxidation | Dess-Martin periodinane, CH2Cl2, 20°C | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Key ketone intermediate |
| 2 | Horner-Wadsworth-Emmons | NaH, triethyl phosphonoacetate, THF, 0 °C | α,β-unsaturated ester derivatives | E/Z isomer mixture |
| 3 | Nucleophilic substitution | NaH, electrophile (e.g., chloropyrazine), DMF, 0 °C to rt | Functionalized pyrrolidine derivatives | Scaffold diversification |
| 4 | Boc protection and purification | Standard Boc protection conditions | This compound | Final pure compound |
- The presence of difluoro groups at the 3-position stabilizes intermediates and influences reaction pathways, often enhancing yields and selectivity.
- Use of inert atmosphere (N2 or Ar) during sensitive steps such as oxidation and base-mediated reactions prevents side reactions.
- Molecular sieves are employed to remove moisture, critical for reactions involving strong bases and sensitive reagents.
- Purification strategies such as silica gel chromatography and recrystallization are essential to obtain high purity products.
- Reaction temperatures are carefully controlled (0 °C to room temperature) to optimize reaction rates and minimize by-products.
The preparation of this compound is achieved through a sequence of oxidation, carbon chain extension via Horner-Wadsworth-Emmons reaction, nucleophilic substitution, and Boc protection steps. Each step requires precise control of reaction conditions, reagents, and purification methods to ensure high yield and purity. This synthetic route provides a versatile platform for further chemical modifications and exploration in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of pyrrolidine derivatives. For example, fluorination can be achieved via nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor), while hydroxymethyl groups may be introduced through oxidation or reduction steps. Key intermediates should be characterized via H NMR, C NMR, and F NMR to confirm regiochemistry and purity. Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular weight .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify backbone structure, while F NMR confirms fluorination. Rotational isomers (e.g., in phosphonate analogs) may complicate splitting patterns, requiring variable-temperature NMR for resolution .
- Mass Spectrometry : HRMS validates molecular formula, especially for fluorine-containing compounds.
- Chromatography : Reverse-phase HPLC or C18 column chromatography ensures purity, particularly for polar derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer : Diastereomer control often hinges on stereoselective fluorination and protecting-group strategies. For example, tert-butyl carbamate (Boc) groups stabilize transition states in ring-forming reactions. Chiral auxiliaries or catalysts (e.g., organocatalysts) may improve enantiomeric excess. Reaction monitoring via F NMR or chiral HPLC helps track stereochemical outcomes .
Q. What strategies resolve discrepancies in NMR data caused by dynamic rotational isomerism in related compounds?
- Methodological Answer : Compounds with hindered rotation (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) exhibit split P NMR signals. Solutions include:
- Variable-Temperature NMR : Lower temperatures slow rotation, resolving distinct peaks.
- Computational Modeling : DFT calculations predict rotamer populations and coupling constants, aiding spectral interpretation .
Q. How does fluorination at the 3,3-positions influence the compound’s reactivity and physical properties?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., in cross-coupling reactions).
- Lipophilicity : LogP increases with fluorination, impacting solubility and membrane permeability (logP ≈ 2.7 for brominated analogs; fluorinated variants may differ) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, making the compound a candidate for drug-discovery scaffolds .
Q. What computational methods predict the conformational stability of this compound in solution?
- Methodological Answer : Molecular dynamics (MD) simulations using software like Gaussian or Schrodinger Suite model rotational barriers and solvation effects. QSPR models correlate substituent effects (e.g., tert-butyl vs. smaller groups) with stability. DFT calculations assess intramolecular hydrogen bonding between hydroxymethyl and carbonyl groups .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and NMR data for structurally similar compounds?
- Methodological Answer :
- Crystallography : SHELX refinement (e.g., SHELXL) provides absolute configuration but may fail for flexible molecules.
- NMR-Crystallography Hybrid : Combine NOE (Nuclear Overhauser Effect) data with crystal structures to resolve discrepancies. For example, tert-butyl group orientation in crystals may differ from solution conformers due to packing forces .
Purification Challenges
Q. What chromatographic techniques are most effective for isolating this compound from byproducts?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
